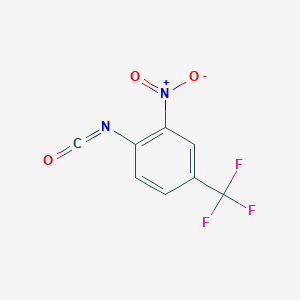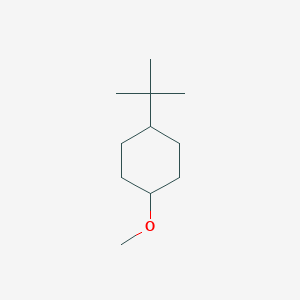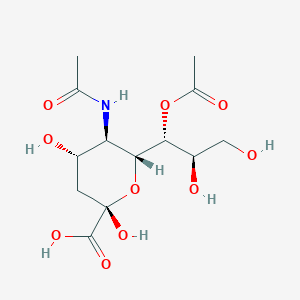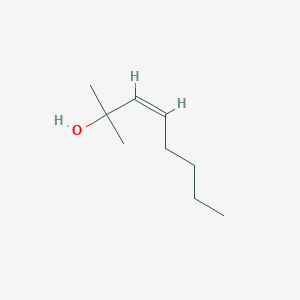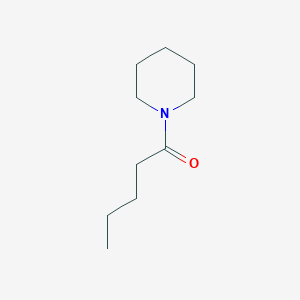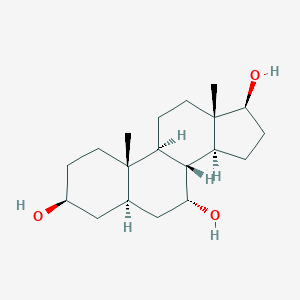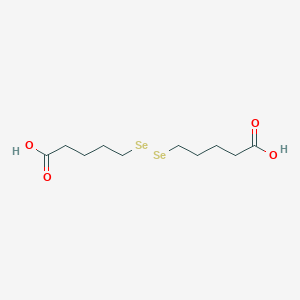
Diselenodi-n-valeric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diselenodi-n-valeric acid (DV) is a synthetic organic compound with a molecular formula of C5H9O2Se2. It is a derivative of valeric acid, which is a saturated fatty acid. DV is a member of the selenocarboxylic acid family, which has gained significant attention due to its potential therapeutic applications.
Applications De Recherche Scientifique
Diselenodi-n-valeric acid has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, antitumor, and antimicrobial properties. Diselenodi-n-valeric acid has been used in various scientific research applications, including:
1. Antioxidant activity: Diselenodi-n-valeric acid has been shown to possess potent antioxidant activity. It can scavenge free radicals and prevent oxidative damage to cells.
2. Antitumor activity: Diselenodi-n-valeric acid has been studied for its potential antitumor activity. It has been shown to inhibit the growth of cancer cells and induce apoptosis.
3. Antimicrobial activity: Diselenodi-n-valeric acid has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Mécanisme D'action
The mechanism of action of Diselenodi-n-valeric acid is not fully understood. However, it is believed that Diselenodi-n-valeric acid exerts its therapeutic effects by modulating various signaling pathways in cells. Diselenodi-n-valeric acid has been shown to activate the Nrf2/Keap1 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Diselenodi-n-valeric acid has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
Diselenodi-n-valeric acid has been shown to exert various biochemical and physiological effects. It has been shown to:
1. Increase the expression of antioxidant and detoxification enzymes.
2. Inhibit the growth of cancer cells and induce apoptosis.
3. Reduce inflammation.
4. Improve insulin sensitivity.
5. Improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Diselenodi-n-valeric acid has several advantages and limitations for lab experiments. The advantages include:
1. High purity and yield can be achieved through optimized synthesis methods.
2. Diselenodi-n-valeric acid has potent antioxidant, antitumor, and antimicrobial properties.
3. Diselenodi-n-valeric acid can modulate various signaling pathways in cells.
The limitations of Diselenodi-n-valeric acid for lab experiments include:
1. The synthesis process requires careful handling of chemicals due to their hazardous nature.
2. The mechanism of action of Diselenodi-n-valeric acid is not fully understood.
3. Diselenodi-n-valeric acid may have off-target effects that need to be carefully evaluated.
Orientations Futures
Diselenodi-n-valeric acid has shown promising results in various scientific research applications. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Some future directions for research on Diselenodi-n-valeric acid include:
1. Investigating the potential of Diselenodi-n-valeric acid as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
2. Studying the pharmacokinetics and pharmacodynamics of Diselenodi-n-valeric acid to optimize its therapeutic efficacy.
3. Evaluating the safety and toxicity of Diselenodi-n-valeric acid in preclinical and clinical studies.
Conclusion
In conclusion, Diselenodi-n-valeric acid is a synthetic organic compound with potential therapeutic applications. It possesses potent antioxidant, antitumor, and antimicrobial properties and can modulate various signaling pathways in cells. The synthesis of Diselenodi-n-valeric acid requires careful handling of chemicals due to their hazardous nature. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of Diselenodi-n-valeric acid.
Méthodes De Synthèse
Diselenodi-n-valeric acid can be synthesized through the reaction of valeric acid with selenium dioxide and sulfuric acid. The reaction leads to the formation of Diselenodi-n-valeric acid and water. The chemical reaction can be represented as follows:
C5H11COOH + SeO2 + H2SO4 → C5H9O2Se2 + H2O + SO2
The synthesis of Diselenodi-n-valeric acid has been optimized to yield high purity and yield. However, the synthesis process requires careful handling of chemicals due to their hazardous nature.
Propriétés
Numéro CAS |
18285-95-5 |
|---|---|
Nom du produit |
Diselenodi-n-valeric acid |
Formule moléculaire |
C10H18O4Se2 |
Poids moléculaire |
360.2 g/mol |
Nom IUPAC |
5-(4-carboxybutyldiselanyl)pentanoic acid |
InChI |
InChI=1S/C10H18O4Se2/c11-9(12)5-1-3-7-15-16-8-4-2-6-10(13)14/h1-8H2,(H,11,12)(H,13,14) |
Clé InChI |
OEBYCAORNOSTJH-UHFFFAOYSA-N |
SMILES |
C(CC[Se][Se]CCCCC(=O)O)CC(=O)O |
SMILES canonique |
C(CC[Se][Se]CCCCC(=O)O)CC(=O)O |
Autres numéros CAS |
18285-95-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



